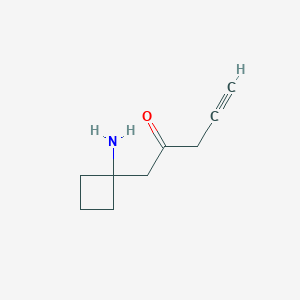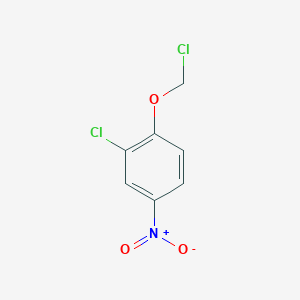
2-Chloro-1-(chloromethoxy)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the para position relative to the chloromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene typically involves the chlorination of 4-nitrophenol followed by the introduction of a chloromethoxy group. One common method involves the reaction of 4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloride. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(chloromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Nucleophilic Substitution: Products include substituted derivatives depending on the nucleophile used.
Reduction: The major product is 2-Chloro-1-(chloromethoxy)-4-aminobenzene.
Oxidation: Oxidized derivatives, although specific products depend on the conditions.
Aplicaciones Científicas De Investigación
2-Chloro-1-(chloromethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro and chloro). This makes it susceptible to nucleophilic attack. In biological systems, its mechanism would depend on the specific biochemical pathway it interacts with, which could involve binding to enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane: Similar in structure but contains fluorine atoms.
2-Chloro-1,1,1-trimethoxyethane: Contains methoxy groups instead of nitro and chloromethoxy groups.
Uniqueness
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is unique due to the combination of nitro and chloromethoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the nitro group makes it a versatile intermediate in organic synthesis, while the chloromethoxy group provides additional sites for chemical modification.
Propiedades
Fórmula molecular |
C7H5Cl2NO3 |
|---|---|
Peso molecular |
222.02 g/mol |
Nombre IUPAC |
2-chloro-1-(chloromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2 |
Clave InChI |
RMAJHPTVUDRCRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
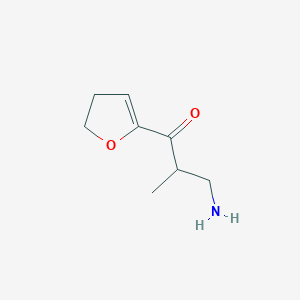
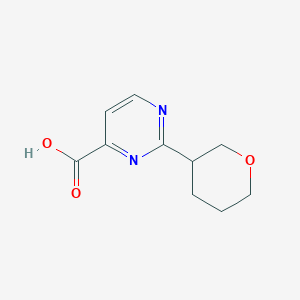
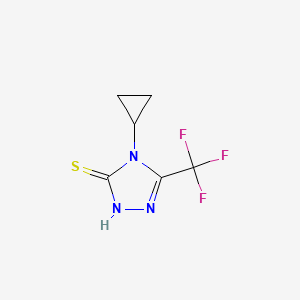
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)

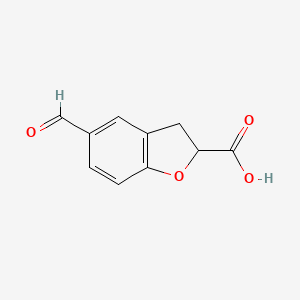
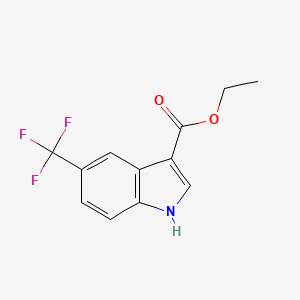
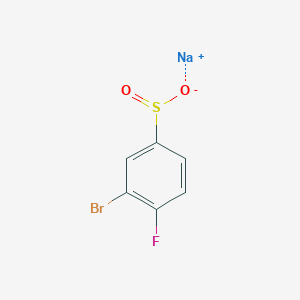

![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)
